Physical State and Volatility: 4-Ethyl vs. Unsubstituted Cyclic Sulfate (DTD)
The target 4-ethyl compound (CAS 124535-97-3) is differentiated from the widely used unsubstituted ethylene sulfate (DTD, CAS 1072-53-3) by its physical state. DTD is a white crystalline solid with a melting point of 95.2–96.1 °C . In contrast, 4-ethyl-1,3,2-dioxathiolane 2,2-dioxide is predicted to be a liquid with a boiling point of 62 °C and a density of 1.323 g/cm³ . This distinction eliminates the need for a solid-dissolution step during electrolyte preparation, potentially simplifying the formulation process and enabling use in low-temperature processing environments where DTD solubility kinetics may be limiting.
| Evidence Dimension | Physical state and phase-transition temperature |
|---|---|
| Target Compound Data | Liquid; predicted boiling point 62 °C; predicted density 1.323±0.06 g/cm³ |
| Comparator Or Baseline | Ethylene sulfate (DTD, CAS 1072-53-3): Solid; melting point 95.2–96.1 °C |
| Quantified Difference | Phase difference (liquid vs. solid); boiling point of target compound is ~33 °C lower than DTD melting point, indicating lower energy input for liquid handling |
| Conditions | Predicted physicochemical properties ; experimentally measured DTD melting point |
Why This Matters
For procurement and process engineering, a liquid additive eliminates dissolution-related bottlenecks and enables wider low-temperature formulation windows compared to solid DTD.
